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Executive Summary

BTP-114 is a novel, proprietary cisplatin prodrug engineered to enhance the therapeutic index
of platinum-based chemotherapy. By incorporating a maleimide moiety, BTP-114 is designed to
rapidly and selectively bind to circulating human serum albumin (HSA) upon intravenous
administration.[1][2] This mechanism of action aims to overcome the limitations of conventional
cisplatin by extending its plasma half-life, improving its biodistribution, and enabling preferential
accumulation in tumor tissues.[1][3] The prodrug is designed for activation within the hypoxic
tumor microenvironment, releasing the cytotoxic cisplatin payload directly at the site of action.
Preclinical studies have suggested superior tumor growth inhibition and a more favorable
safety profile compared to traditional cisplatin. A Phase 1 clinical trial (NCT02950064) was
initiated to evaluate the safety, pharmacokinetics, and preliminary efficacy of BTP-114 in
patients with advanced solid tumors harboring BRCA or other DNA repair mutations. This
document provides a comprehensive overview of the mechanism, preclinical data, and
potential clinical utility of BTP-114.

Core Mechanism of BTP-114

The therapeutic strategy of BTP-114 is centered on its function as an albumin-binding prodrug
of cisplatin. This design leverages the natural properties of albumin to act as a drug carrier,
thereby modifying the pharmacokinetic and pharmacodynamic properties of the platinum agent.
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Albumin Binding and Enhanced Pharmacokinetics

Upon intravenous injection, the maleimide component of BTP-114 facilitates a rapid and
covalent conjugation with the cysteine-34 residue of human serum albumin. This binding has
several key consequences:

e Prolonged Circulation: The large size of the BTP-114-albumin conjugate prevents rapid renal
clearance, significantly extending the plasma half-life of the platinum agent. Preclinical data
suggest a predicted human plasma half-life of approximately 10 days.

 Altered Biodistribution: The circulation of BTP-114 as an albumin conjugate alters its
distribution throughout the body, reducing immediate exposure to healthy tissues and
potentially mitigating some of the acute toxicities associated with cisplatin.

Tumor Targeting and Activation

BTP-114 is engineered for preferential accumulation and activation in solid tumors through the
Enhanced Permeability and Retention (EPR) effect and targeted release of cisplatin.

e Passive Tumor Accumulation: The BTP-114-albumin conjugate, with its large hydrodynamic
radius, is thought to preferentially extravasate into the tumor interstitium through the leaky
vasculature characteristic of many solid tumors.

» Hypoxia-Induced Activation: The prodrug is designed to be stable in the bloodstream and is
reduced within the hypoxic environment of the tumor. This reductive cleavage releases the
active cisplatin molecule.

Cisplatin-Mediated Cytotoxicity

Once released within the tumor cell, cisplatin exerts its well-established cytotoxic effects:

o DNA Adduct Formation: Cisplatin binds to the N7 position of purine bases in DNA, primarily
guanine, forming intrastrand and interstrand cross-links.

¢ Replication and Transcription Inhibition: These DNA adducts distort the DNA helix, which
inhibits DNA replication and transcription.
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 Induction of Apoptosis: The cellular machinery recognizes the DNA damage, leading to cell
cycle arrest and the induction of apoptosis, or programmed cell death.

The proposed mechanism of action for BTP-114 is illustrated in the following diagram:
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Figure 1: Proposed mechanism of action of BTP-114.
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Quantitative Data Summary

While detailed datasets from preclinical and clinical studies are not fully available in the public
domain, reports from conference presentations and press releases provide key quantitative
insights into the performance of BTP-114 compared to conventional cisplatin.

Table 1: Preclinical Pharmacokinetic and Tumor
Accumulation Data

Fold-Increase
Parameter BTP-114 Cisplatin (BTP-114 vs. Reference
Cisplatin)

Predicted Human ]
) ~10 days Not Reported Not Applicable
Plasma Half-life

Platinum
Exposure (in Not Reported Not Reported 15-fold

Vivo)

Platinum

Accumulation in

Tumor Not Reported Not Reported 13- to 15-fold
(Xenograft

Models)

Therapeutic
Dose Increase Up to 2x Standard Dose Up to 2-fold

(Preclinical)

Table 2: Preclinical Efficacy and Safety Overview
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Outcome BTP-114 Cisplatin Observation Reference

Tumor Growth

Inhibition (Lung BTP-114
_ Improved and
& Ovarian ) Standard demonstrated
Sustained ] ]
Cancer superior efficacy.
Xenografts)

BTP-114 showed

Dose-Limiting
Reduced Standard a more favorable

Toxicities ]
safety profile.

Note: The data presented above are based on high-level summaries. Detailed statistical
analyses and raw data are not publicly available.

Experimental Protocols

The following sections describe representative, generalized protocols for the types of
experiments likely conducted to evaluate BTP-114. These are not the specific, detailed
protocols used in the proprietary studies of BTP-114 but are based on standard methodologies
in the field.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is used to determine the concentration of a compound that inhibits cell growth by
50% (IC50).

o Cell Seeding: Cancer cell lines (e.g., A549 lung carcinoma, A2780 ovarian carcinoma) are
seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24
hours to allow for cell attachment.

e Compound Treatment: BTP-114 and cisplatin are serially diluted in culture medium and
added to the wells. A set of wells is left untreated as a control.

 Incubation: The plates are incubated for 72 hours at 37°C in a humidified atmosphere with
5% CO2.
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e MTT Addition: 20 pL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4
hours.

e Formazan Solubilization: The medium is removed, and 150 uL of DMSO is added to each
well to dissolve the formazan crystals.

o Absorbance Measurement: The absorbance is measured at 570 nm using a microplate
reader.

e |C50 Calculation: The percentage of cell viability is calculated relative to the untreated
control, and the IC50 values are determined by plotting the percentage of viability against the
drug concentration.

Measurement of Platinum-DNA Adducts (ICP-MS)

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) can be used to quantify the amount
of platinum bound to DNA.

o Cell Treatment and DNA Isolation: Cells are treated with BTP-114 or cisplatin for a specified
time (e.g., 24 hours). Genomic DNA is then isolated from the cells using a commercial DNA
extraction Kkit.

o DNA Quantification: The concentration and purity of the isolated DNA are determined by UV-
Vis spectrophotometry at 260 and 280 nm.

o Sample Digestion: A known amount of DNA is digested in a solution of nitric acid and
hydrogen peroxide at high temperature and pressure.

e |ICP-MS Analysis: The digested samples are diluted and analyzed by ICP-MS to determine
the concentration of platinum.

o Data Normalization: The amount of platinum is normalized to the amount of DNA in the
sample, and the results are expressed as pg of platinum per pug of DNA.

In Vivo Xenograft Tumor Growth Inhibition Study

This type of study evaluates the anti-tumor efficacy of a compound in a living organism.

© 2025 BenchChem. All rights reserved. 7/10 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2406284?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ BTP-114: Foundational & Exploratory

Check Availability & Pricing

e Animal Model: Female athymic nude mice (6-8 weeks old) are used.

o Tumor Cell Implantation: Human cancer cells (e.g., 5 x 1076 NCI-H460 lung cancer cells) are
suspended in Matrigel and subcutaneously injected into the flank of each mouse.

e Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-
150 mm3). The mice are then randomized into treatment groups (e.g., vehicle control,
cisplatin, BTP-114 at various doses).

o Drug Administration: The compounds are administered intravenously according to a
predetermined schedule (e.g., once weekly for 3 weeks).

e Tumor Measurement and Body Weight Monitoring: Tumor volume is measured two to three
times per week using calipers (Volume = 0.5 x Length x Width?). The body weight of the mice
is also monitored as an indicator of toxicity.

» Efficacy Endpoints: The primary endpoint is typically tumor growth inhibition (TGI), calculated
as the percentage difference in the mean tumor volume of the treated group compared to the
vehicle control group. Time to progression and survival can also be assessed.

o Tissue Harvesting: At the end of the study, tumors and organs can be harvested for further
analysis, such as quantification of platinum accumulation or histological examination.

The logical workflow for a typical in vivo xenograft study is depicted below:

Tumor Cell Tumor Growth to Randomization of Drug Administration Tumor Volume & Endpoint Reached Data Analysis
Implantation Palpable Size Mice into Groups (IV, Scheduled) Body Weight Monitoring (e.g., Tumor Size, Time) (TG, Statistics)

Click to download full resolution via product page

Figure 2: Workflow for an in vivo xenograft study.

Clinical Development

BTP-114 has been evaluated in a Phase 1 clinical trial (NCT02950064), which was an open-
label, multicenter, dose-escalation study in patients with advanced solid tumors with BRCA or
other DNA repair mutations.
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o Study Design: The trial consisted of two parts: a dose-escalation phase to determine the
maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D), followed by an
expansion phase in specific tumor types.

o Patient Population: The study enrolled patients with various advanced solid tumors, including
pancreatic, ovarian, breast, and prostate cancers, with known mutations in DNA repair
genes.

o Objectives: The primary objectives were to assess the safety and tolerability of BTP-114.
Secondary objectives included characterization of the pharmacokinetic profile and evaluation
of preliminary anti-tumor activity.

As of the last update, the results of this clinical trial have not been made publicly available.

Conclusion and Future Directions

BTP-114 represents a rational and innovative approach to improving the therapeutic window of
cisplatin, a cornerstone of cancer chemotherapy. By leveraging albumin as a natural carrier,
BTP-114 is designed to offer a more favorable pharmacokinetic profile, enhanced tumor
accumulation, and potentially reduced systemic toxicities. The preclinical data, though limited in
public detail, suggest a promising advancement over conventional platinum therapy. The
progression of BTP-114 into clinical trials underscores its potential to address the unmet needs
of patients with advanced solid tumors. Future publications of the Phase 1 clinical trial data are
eagerly awaited to provide a clearer picture of the clinical safety and efficacy of this novel
cisplatin prodrug. Further studies will also be needed to identify the patient populations most
likely to benefit from this therapeutic strategy and to explore its potential in combination with
other anticancer agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 10/10 Tech Support


https://ckb.genomenon.com/clinicalTrial/show?nctId=NCT02950064
https://ckb.genomenon.com/clinicalTrial/show?nctId=NCT02950064
https://academic.oup.com/carcin/article-pdf/17/12/2763/5099990/17-12-2763.pdf
https://www.benchchem.com/product/b2406284#btp-114-as-a-cisplatin-prodrug-mechanism
https://www.benchchem.com/product/b2406284#btp-114-as-a-cisplatin-prodrug-mechanism
https://www.benchchem.com/product/b2406284#btp-114-as-a-cisplatin-prodrug-mechanism
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b2406284?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2406284?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

